

# The Discovery and Development of GSK690693 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | GSK 690 Hydrochloride |           |
| Cat. No.:            | B10757207             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

GSK690693 hydrochloride is a potent, ATP-competitive, and selective pan-Akt kinase inhibitor that has demonstrated significant anti-proliferative and pro-apoptotic activity in a range of preclinical cancer models. Developed by GlaxoSmithKline, this small molecule inhibitor targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3), a critical node in the PI3K/Akt/mTOR signaling pathway frequently dysregulated in human cancers. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and preclinical evaluation of GSK690693, presenting key data in a structured format and detailing the experimental protocols employed in its characterization.

## Introduction: Targeting the PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a pivotal intracellular pathway that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Constitutive activation of this pathway is a common feature in many human cancers, often driven by mutations in key components such as PIK3CA, loss of the tumor suppressor PTEN, or activation of upstream receptor tyrosine kinases.[3] Akt, also known as protein kinase B (PKB), is a central effector in this pathway, and its hyperactivation promotes tumorigenesis by phosphorylating a diverse array of downstream substrates.[1][3] This has established Akt as a compelling therapeutic target for cancer drug development.[3]



GSK690693 emerged from efforts to identify potent and selective inhibitors of Akt kinase activity.[4]

# **Discovery and Chemical Properties**

GSK690693 was identified through lead optimization studies of an aminofurazan chemical series at GlaxoSmithKline.[4][5] It is a small molecule inhibitor with the chemical formula  $C_{21}H_{27}N_7O_3$  and a molecular weight of 425.49 g/mol .[6]

#### Chemical Structure:

- Systematic Name: 4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-3-piperidinylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl]-2-methyl-3-butyn-2-ol[2]
- CAS Number: 937174-76-0[2]

### **Mechanism of Action**

GSK690693 functions as an ATP-competitive inhibitor of all three Akt isoforms.[4][5] X-ray cocrystal structures of GSK690693 in complex with the kinase domain of Akt2 have confirmed that the inhibitor binds to the ATP-binding pocket of the enzyme.[4][7] By occupying this site, GSK690693 prevents the binding of ATP, thereby blocking the kinase activity of Akt and inhibiting the phosphorylation of its downstream substrates.[4][5] This leads to the inhibition of downstream signaling pathways, ultimately resulting in the induction of apoptosis and suppression of cell proliferation in cancer cells with activated Akt signaling.[4][8]

## **In Vitro Activity**

The in vitro potency and selectivity of GSK690693 have been extensively characterized through a variety of biochemical and cellular assays.

#### **Kinase Inhibition Profile**

GSK690693 is a low nanomolar inhibitor of the Akt isoforms.[5] Its selectivity has been assessed against a broad panel of kinases, revealing a primary activity against the AGC kinase family, which includes PKA and PKC isozymes, in addition to Akt.[5]

Table 1: In Vitro Kinase Inhibitory Activity of GSK690693



| Kinase Target | IC50 (nM) |
|---------------|-----------|
| Akt1          | 2[5][9]   |
| Akt2          | 13[5][9]  |
| Akt3          | 9[5][9]   |
| РКА           | 24[10]    |
| PrkX          | 5[10]     |
| ΡΚCα          | 21[10]    |
| РКСВІІ        | 16[10]    |
| PKCy          | 2[10]     |
| AMPK          | 50[10]    |
| DAPK3         | 81[10]    |
| PAK4          | 10[10]    |
| PAK5          | 52[10]    |
| PAK6          | 6[10]     |

# **Cellular Activity**

In cellular assays, GSK690693 effectively inhibits the phosphorylation of downstream Akt substrates, such as GSK3 $\beta$ , and demonstrates potent anti-proliferative effects in various cancer cell lines.

Table 2: Cellular Activity of GSK690693



| Cell Line  | Cancer Type        | Cellular IC₅₀<br>(pGSK3β ELISA,<br>nM) | Proliferation Gl <sub>50</sub><br>(nM) |
|------------|--------------------|----------------------------------------|----------------------------------------|
| BT474      | Breast Carcinoma   | 43                                     | 86[11]                                 |
| LNCaP      | Prostate Carcinoma | 150                                    | 147[11]                                |
| SK-OV-3    | Ovarian Carcinoma  | Not Reported                           | Not Reported                           |
| T47D       | Breast Carcinoma   | Not Reported                           | 72[11]                                 |
| ZR-75-1    | Breast Carcinoma   | Not Reported                           | 79[11]                                 |
| HCC1954    | Breast Carcinoma   | Not Reported                           | 119[11]                                |
| MDA-MB-453 | Breast Carcinoma   | Not Reported                           | 975[11]                                |

## **Preclinical In Vivo Studies**

The anti-tumor efficacy of GSK690693 has been evaluated in various human tumor xenograft models in mice.

## **Pharmacodynamics and Anti-Tumor Activity**

A single administration of GSK690693 to mice bearing BT474 human breast carcinoma xenografts resulted in a dose- and time-dependent inhibition of GSK3β phosphorylation.[10] Chronic daily administration of GSK690693 led to significant tumor growth inhibition in multiple xenograft models, including those derived from ovarian, prostate, and breast cancers.[4]

# **Clinical Development**

Based on its promising preclinical profile, GSK690693 advanced into Phase I clinical trials in patients with advanced solid tumors and lymphomas.[11] These trials aimed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the compound.[11] While demonstrating on-target activity, as evidenced by changes in blood glucose levels and phosphorylation of downstream targets in peripheral blood mononuclear cells, the single-agent anti-tumor activity was modest.[3][11]



# Experimental Protocols In Vitro Kinase Assay

Objective: To determine the IC<sub>50</sub> of GSK690693 against purified Akt kinases.

#### Materials:

- Recombinant human His-tagged full-length Akt1, Akt2, and Akt3 enzymes.
- PDK1 and MK2 for Akt activation.
- GSK690693.
- ATP, [y-33P]ATP.
- Peptide substrate (e.g., Biotin-aminohexanoicacid-ARKR-ERAYSFGHHA-amide).
- Assay Buffer: 25 mM MOPS (pH 7.5), 10 mM MgCl<sub>2</sub>, 1 mM DTT, 1 mM CHAPS, 50 mM KCl.
- Leadseeker beads.
- PBS with EDTA.

#### Procedure:

- Activate His-tagged full-length Akt1, 2, or 3 by incubation with purified PDK1 (to phosphorylate Thr<sup>308</sup>) and MK2 (to phosphorylate Ser<sup>473</sup>).[10]
- Incubate the activated Akt enzymes (5-15 nM) with varying concentrations of GSK690693 at room temperature for 30 minutes.[11]
- Initiate the kinase reaction by adding the substrate mixture containing 2  $\mu$ M ATP, 0.15  $\mu$ Ci/ $\mu$ L [y-33P]ATP, and 1  $\mu$ M peptide substrate.[11]
- Incubate the reaction at room temperature for 45 minutes.[11]
- Terminate the reaction by adding Leadseeker beads in PBS containing 75 mM EDTA.[11]



- Allow the beads to settle for at least 5 hours.[11]
- Quantify product formation using a Viewlux Imager.[11]
- Calculate IC<sub>50</sub> values by fitting the data to a standard dose-response curve.

## **Cellular Proliferation (MTT) Assay**

Objective: To determine the effect of GSK690693 on the proliferation of cancer cell lines.

#### Materials:

- Cancer cell lines of interest.
- Culture medium with 10% fetal bovine serum.
- GSK690693.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- Solubilization solution (e.g., DMSO or a detergent-based solution).
- · 96-well plates.

#### Procedure:

- Plate cells in 96-well plates at a density that allows for logarithmic growth over 72 hours and incubate overnight.[10]
- Treat the cells with a range of GSK690693 concentrations (e.g., 1.5 nM to 30 μM) and incubate for 72 hours.[10][11]
- Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]
- Add solubilization solution to each well to dissolve the formazan crystals.[12]
- Measure the absorbance at 570 nm using a microplate reader.



 Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI<sub>50</sub> values.

## In Vivo Human Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of GSK690693 in a mouse xenograft model.

#### Materials:

- Immunocompromised mice (e.g., SCID or nude mice).
- Human tumor cells (e.g., BT474).
- GSK690693.
- Vehicle (e.g., 5% dextrose, pH 4.0 or 4% DMSO/40% hydroxypropyl-β-cyclodextrin in water, pH 6.0).[5][10]

#### Procedure:

- Implant human tumor cells subcutaneously into the flank of the mice.[13]
- Allow tumors to reach a predetermined size (e.g., 100-200 mm<sup>3</sup>).
- Randomize mice into treatment and control groups.
- Administer GSK690693 intraperitoneally (i.p.) once daily at desired doses (e.g., 10, 20, 30 mg/kg).[10]
- Administer vehicle to the control group.
- Measure tumor volume twice weekly using calipers with the formula: Tumor Volume (mm³) = (length × width²)/2.[10]
- Continue treatment for a specified period (e.g., 21 days).[4]
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).



• Calculate the percentage of tumor growth inhibition.

# Signaling Pathways and Experimental Workflows PI3K/Akt Signaling Pathway

The following diagram illustrates the central role of Akt in the PI3K signaling pathway and the point of inhibition by GSK690693.



Click to download full resolution via product page



Caption: PI3K/Akt signaling pathway and the inhibitory action of GSK690693.

## **Experimental Workflow for In Vitro Evaluation**

The following diagram outlines the typical workflow for the in vitro characterization of GSK690693.



Click to download full resolution via product page

Caption: Workflow for in vitro characterization of GSK690693.

## Conclusion

GSK690693 is a well-characterized, potent, and selective pan-Akt inhibitor that has played a significant role in validating Akt as a therapeutic target in oncology. Its development has provided valuable insights into the therapeutic potential and challenges of targeting the PI3K/Akt pathway. The comprehensive preclinical data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and scientists working in the



field of cancer drug discovery and development. While single-agent efficacy in unselected patient populations has been limited, the understanding gained from the study of GSK690693 continues to inform the development of next-generation Akt inhibitors and combination strategies. the development of next-generation Akt inhibitors and combination strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. cusabio.com [cusabio.com]
- 3. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders PMC [pmc.ncbi.nlm.nih.gov]
- 4. images.novusbio.com [images.novusbio.com]
- 5. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. PI3K/AKT/mTOR pathway Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- To cite this document: BenchChem. [The Discovery and Development of GSK690693
   Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10757207#gsk-690-hydrochloride-discovery-and-development]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com